molecular formula C9H12N2O2 B1267521 5,5-Dicyclopropylimidazolidine-2,4-dione CAS No. 7250-75-1

5,5-Dicyclopropylimidazolidine-2,4-dione

Cat. No.: B1267521
CAS No.: 7250-75-1
M. Wt: 180.2 g/mol
InChI Key: ACISZUHKKBVJSM-UHFFFAOYSA-N
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Description

5,5-Dicyclopropylimidazolidine-2,4-dione is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of imidazolidine-2,4-dione, featuring two cyclopropyl groups attached to the 5th position of the imidazolidine ring

Biochemical Analysis

Biochemical Properties

5,5-Dicyclopropylimidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The interaction between this compound and DNA gyrase involves binding within the ATP binding pocket, which can inhibit the enzyme’s activity and affect cellular processes . Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, further influencing its biochemical role.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with DNA gyrase can lead to alterations in gene expression, affecting the synthesis of proteins involved in critical cellular functions . Moreover, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins. For instance, its binding to DNA gyrase within the ATP binding pocket inhibits the enzyme’s activity, leading to changes in DNA replication and transcription . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, with a melting point of 199-202°C . Its degradation products and their impact on cellular processes need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function and overall stability.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with DNA gyrase, for example, can influence the synthesis of nucleotides and other metabolites involved in DNA replication and repair . Additionally, this compound may interact with enzymes involved in other metabolic pathways, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells and tissues . Once inside the cells, this compound may bind to proteins that direct its distribution to specific organelles or compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA gyrase and other nuclear proteins, influencing DNA replication and transcription . Alternatively, this compound may be targeted to other organelles, such as mitochondria or endoplasmic reticulum, where it can modulate specific cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dicyclopropylimidazolidine-2,4-dione typically involves the reaction of cyclopropylamine with phosgene to form cyclopropyl isocyanate. This intermediate is then reacted with glycine to yield the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Common solvents like dichloromethane or toluene

    Catalysts: Basic catalysts such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5-Dicyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups

    Reduction: Formation of reduced imidazolidine derivatives

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups

Scientific Research Applications

5,5-Dicyclopropylimidazolidine-2,4-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dicyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Diphenylimidazolidine-2,4-dione
  • 5,5-Dimethylimidazolidine-2,4-dione
  • 5,5-Diethylimidazolidine-2,4-dione

Uniqueness

5,5-Dicyclopropylimidazolidine-2,4-dione is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5,5-dicyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACISZUHKKBVJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283163
Record name 5,5-dicyclopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-75-1
Record name NSC30165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dicyclopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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